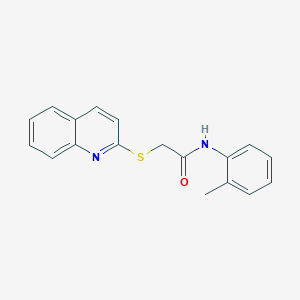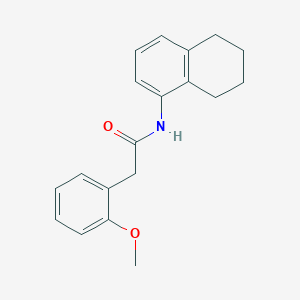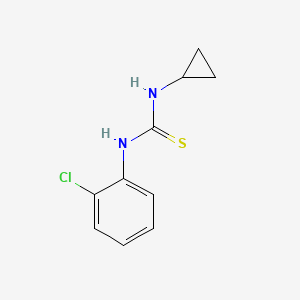![molecular formula C21H26N2O3S B5720149 N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of sulfonylurea compounds and has been found to exhibit a range of biological activities. In
科学的研究の応用
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer activities. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and adipocytes. In addition, this compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.
作用機序
The mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been found to inhibit the expression of genes involved in lipogenesis and gluconeogenesis. In addition, this compound has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood.
実験室実験の利点と制限
One advantage of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for the study of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of this compound on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of piperidine-1-sulfonyl chloride with N-benzyl-3-(4-hydroxyphenyl)propanamide in the presence of a base. The reaction yields this compound as the final product. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
特性
IUPAC Name |
N-benzyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-17-19-7-3-1-4-8-19)14-11-18-9-12-20(13-10-18)27(25,26)23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJAMOSXPVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)






![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)
